2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid
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Overview
Description
2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid is a chemical compound that features a Boc-protected amino group and a phenyl ring with a hydroxyl group at the para position
Synthetic Routes and Reaction Conditions:
Boc Protection: The amino group can be protected using Boc-anhydride (tert-butoxycarbonyl anhydride) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Coupling Reactions: The compound can be synthesized through coupling reactions such as the Suzuki-Miyaura cross-coupling, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Types of Reactions:
Oxidation: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the Boc group, yielding the free amino acid.
Substitution: The hydroxyl group on the phenyl ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized phenyl derivatives.
Reduction: Free amino acid (2-amino-3-(4-hydroxy-phenyl)-butyric acid).
Substitution: Derivatives with different functional groups on the phenyl ring.
Scientific Research Applications
2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: The compound can be used as a probe to study biological systems, particularly in understanding protein interactions and enzyme activities.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of various chemical products, including dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
3-Amino-3-(4-hydroxy-phenyl)propanoic acid: This compound lacks the Boc-protected amino group.
Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate: A related compound with a different molecular structure.
Uniqueness: 2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid is unique due to its Boc-protected amino group, which provides stability and selectivity in chemical reactions. This feature makes it particularly useful in synthetic chemistry and drug development.
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Properties
IUPAC Name |
3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-9(10-5-7-11(17)8-6-10)12(13(18)19)16-14(20)21-15(2,3)4/h5-9,12,17H,1-4H3,(H,16,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJGIYFYNRRZGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)C(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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